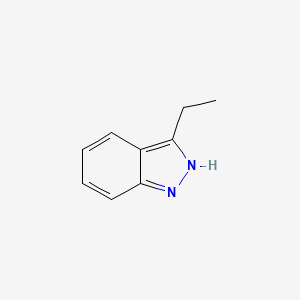

3-ethyl-1H-indazole

Description

The Indazole Scaffold as a Privileged Heterocycle in Drug Discovery

The indazole nucleus is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets. pnrjournal.compharmablock.com This versatility has led to the incorporation of the indazole scaffold into numerous therapeutic drugs. pnrjournal.com Nitrogen-containing heterocycles like indazole are of great interest due to their wide range of pharmacological and biological activities. pnrjournal.com

The indazole structure can exist in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer. nih.gov This scaffold is a key component in several FDA-approved drugs, including:

Granisetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy. pnrjournal.com

Lonidamine (B1675067): An antiglycolytic agent used in the treatment of brain tumors. pnrjournal.com

Axitinib, Pazopanib, and Entrectinib: Tyrosine kinase inhibitors used in the treatment of renal cell carcinoma and other cancers. pnrjournal.com

The significance of the indazole scaffold also lies in its role as a bioisostere for other important chemical groups like phenol (B47542) and indole (B1671886). pharmablock.com This means it can replace these groups in a molecule without significantly altering its biological activity, often with improved properties such as increased lipophilicity and reduced metabolic vulnerability. pharmablock.com

Significance of Alkyl Substitutions in the Indazole Nucleus

Alkyl groups, which consist of carbon and hydrogen atoms, play a crucial role in modifying the properties of organic compounds. omicsonline.org When attached to the indazole nucleus, alkyl groups can significantly influence the molecule's physical, chemical, and biological characteristics. omicsonline.orgwikipedia.org

The addition of an alkyl group, such as the ethyl group in 3-ethyl-1H-indazole, can impact:

Lipophilicity: Alkyl groups are hydrophobic, and their presence can increase a molecule's ability to cross lipid membranes, potentially enhancing its bioavailability. omicsonline.orgwikipedia.org

Metabolic Stability: Alkyl groups can shield a drug molecule from enzymatic degradation, thereby extending its half-life in the body. omicsonline.org

Binding Affinity: The size and position of an alkyl substituent can be fine-tuned to optimize the interaction between the drug molecule and its biological target, leading to improved efficacy. omicsonline.org

The strategic placement of alkyl groups on the indazole ring allows medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. omicsonline.org For instance, replacing an ethyl group with a larger cyclobutyl group has been shown to enhance the potency of certain indazole-based compounds. nih.gov

Current Research Landscape of this compound and its Analogues

While the biological activity of this compound itself has not been extensively documented, the broader class of indazole derivatives is a major focus of current research. ontosight.ai Scientists are actively exploring the synthesis and biological evaluation of various indazole analogues for a range of therapeutic applications.

Recent research has focused on:

Synthesis of Novel Derivatives: New methods are continuously being developed for the synthesis of indazole derivatives, including catalyst-based and green chemistry approaches. ingentaconnect.com These methods facilitate the creation of a wide array of substituted indazoles for further study. ingentaconnect.com

Anticancer Activity: Many studies are investigating indazole derivatives as potential anticancer agents. longdom.orgmdpi.com For example, new series of 3-ethynyl-1H-indazoles have been synthesized and shown to inhibit key components of the PI3K signaling pathway, which is often dysregulated in cancer. nih.gov

Antimicrobial and Anti-inflammatory Properties: Researchers are also exploring the potential of indazole derivatives as antimicrobial and anti-inflammatory agents. researchgate.netbiotech-asia.org

Neurological Disorders: Some indazole compounds have been investigated as potential treatments for neurological conditions like anxiety and depression. ontosight.ai

A study published in 2010 reported the synthesis of N-ethyl substitutions in the indazole nucleus, including a derivative of this compound, and evaluated their biological activities. researchgate.netarkat-usa.org Another recent study from 2022 described a novel and environmentally friendly method for synthesizing this compound. samipubco.com

Scope and Objectives of Research on this compound

The primary objective of research on this compound and its analogues is to leverage the privileged indazole scaffold to develop new and effective therapeutic agents. longdom.org The ethyl group at the 3-position provides a key point for structural modification, allowing for the fine-tuning of the molecule's properties.

Key research goals include:

Exploring Diverse Biological Activities: A central aim is to investigate the full spectrum of biological activities of this compound derivatives, including their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a variety of analogues with different substituents, researchers can establish clear structure-activity relationships. This knowledge is crucial for the rational design of more potent and selective drug candidates. nih.gov

Development of Efficient Synthetic Routes: A significant part of the research focuses on developing efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives. samipubco.comingentaconnect.com

Preclinical and Clinical Evaluation: The ultimate goal is to identify promising lead compounds that can be advanced through preclinical and clinical studies to evaluate their safety and efficacy in treating human diseases. longdom.org

The ongoing research into this compound and its analogues highlights the continued importance of the indazole scaffold in the quest for new medicines.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-8-7-5-3-4-6-9(7)11-10-8/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQPUOQPZPUNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC=CC2=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80485831 | |

| Record name | 3-ethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4498-71-9 | |

| Record name | 3-Ethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4498-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-ethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethyl 1h Indazole and Its Derivatives

Classical Approaches to 1H-Indazole Synthesis Relevant to 3-ethyl-1H-Indazole

Classical methods for constructing the 1H-indazole scaffold have laid the groundwork for the synthesis of a wide array of derivatives, including this compound. These approaches often involve multi-step sequences and have been refined over the years for improved efficiency and substrate scope.

Diazotization Reactions for 1H-Indazole-3-carboxylic Acid Derivatives

Diazotization reactions are a cornerstone in the synthesis of 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cnresearchgate.netbloomtechz.com This method typically involves the conversion of an ortho-aminobenzacetamide or ortho-aminobenzacetate to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. sioc-journal.cnbloomtechz.com The process is noted for its operational simplicity, mild reaction conditions, rapid reaction rates, and high yields. sioc-journal.cn The resulting 1H-indazole-3-carboxylic acid can then be a precursor for further modifications to introduce an ethyl group at the 3-position. One efficient method reports the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives using diazotization reagents. sioc-journal.cn Mechanistic studies suggest that the formation of a diazonium salt is a key intermediate in this transformation. sioc-journal.cn

Cycloaddition Reactions Involving Arynes and Diazo Compounds

The [3+2] cycloaddition of diazo compounds with arynes represents a direct and efficient route to substituted indazoles. researchgate.netorganic-chemistry.orgnih.gov This method is particularly versatile, allowing for the synthesis of a wide range of indazole derivatives under mild conditions. researchgate.netorganic-chemistry.orgnih.gov The reaction typically utilizes o-(trimethylsilyl)aryl triflates as aryne precursors, which react with various diazo compounds in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netorganic-chemistry.orgnih.gov The nature of the diazo compound influences the final product; for instance, simple diazomethane (B1218177) derivatives can yield N-unsubstituted indazoles. researchgate.netorganic-chemistry.orgnih.gov This approach offers broad functional group tolerance and scalability. researchgate.net The reaction of arynes with sydnones, which are stable cyclic 1,3-dipoles, also provides an efficient synthesis of 2H-indazoles through a [3+2] dipolar cycloaddition followed by spontaneous decarboxylation. organic-chemistry.org

Palladium-Catalyzed Cyclization and C-H Amination Routes

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indazoles. These methods include intramolecular C-H amination and Buchwald-Hartwig amination. jst.go.jpnih.govnih.gov One approach involves the intramolecular C-H amination of benzophenone (B1666685) tosylhydrazones, facilitated by a palladium catalyst system, to afford 3-substituted indazoles. jst.go.jpnih.gov This C-H cyclization method is efficient for preparing various N-heterocycles. jst.go.jp The catalyst system often includes a palladium source like Pd(OAc)₂, a reoxidant such as Cu(OAc)₂, and sometimes a silver salt to enhance the process. jst.go.jpnih.gov These reactions are valued for their good-to-high yields and tolerance of various functional groups. jst.go.jp Another palladium-catalyzed route is the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. nih.gov This method allows the cyclization to proceed under very mild conditions, making it suitable for substrates with sensitive functional groups. nih.gov

Direct Synthesis of this compound

Direct synthetic routes to this compound offer advantages in terms of step economy and efficiency.

Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. A notable green synthesis of this compound involves the reaction of the corresponding ortho-hydroxy ketone with hydrazine (B178648) hydrate (B1144303) using ammonium (B1175870) chloride as a mild acid catalyst in ethanol (B145695). samipubco.com This method is characterized by its simplicity, high yield, short reaction time, and environmentally friendly nature. samipubco.com Another green approach utilizes lemon peel powder as a natural and efficient catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate under ultrasound irradiation. researchgate.net These methods align with the principles of green chemistry by minimizing waste and avoiding hazardous reagents. ijprt.org

Strategies for N-Alkylation and C-3 Functionalization in Indazoles

Functionalization of the indazole core at the N-1 or C-3 position is crucial for tuning the properties of the resulting compounds for various applications.

The N-alkylation of indazoles often yields a mixture of N-1 and N-2 isomers, and achieving regioselectivity can be challenging. researchgate.net The choice of base and solvent plays a critical role in determining the ratio of the regioisomers. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selective N-1 alkylation of certain C-3 substituted indazoles. researchgate.net

Direct C-3 functionalization of the indazole ring is also a key strategy for introducing diverse substituents. chim.itmdpi.com While direct C-3 alkylation can be difficult due to the electronic nature of the indazole ring, methods have been developed to overcome this. mdpi.commit.edu One approach involves a copper-hydride catalyzed C-3 selective allylation of N-(benzoyloxy)indazoles, which act as electrophiles. mit.edu This "umpolung" strategy reverses the typical nucleophilic character of the indazole. mit.edu Other C-3 functionalizations include arylation, acylation, and halogenation, often requiring N-protection followed by metal-catalyzed cross-coupling reactions. chim.itmdpi.com For example, C-3 arylation can be achieved via Suzuki-Miyaura cross-coupling of a C-3 halogenated indazole derivative. mdpi.commdpi.com

N-Ethylation of the Indazole Nucleus

The introduction of an ethyl group onto the nitrogen atom of the indazole ring is a critical step in the synthesis of many derivatives. The indazole structure has two nitrogen atoms, N-1 and N-2, leading to the potential for regioisomers upon alkylation. dergipark.org.tr The thermodynamically more stable 1H-indazole is typically the predominant tautomer. derpharmachemica.com

The choice of reagents and reaction conditions significantly influences the regioselectivity of N-alkylation. A common method involves the reaction of an indazole with an alkyl halide in the presence of a base. For instance, using potassium carbonate (K2CO3) as the base in dimethylformamide (DMF) for the alkylation of indazoles can result in an almost equal mixture of N-1 and N-2 alkylated products. dergipark.org.tr The definitive identification of these regioisomers often requires advanced NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY). dergipark.org.trbeilstein-journals.org

A specific example of N-ethylation involves reacting 3-(2-aminobenzamido)indazole with triethyl orthobenzoate. arkat-usa.orgresearchgate.net This reaction surprisingly leads to N-ethylation of the indazole nucleus rather than the expected cyclization product alone. arkat-usa.org The precise position of the ethyl group was conclusively determined to be the N-1 position through single-crystal X-ray analysis, yielding the 3-(1-ethyl-1H-indazol-3-yl)-2-phenylquinazolin-4(3H)-one derivative. arkat-usa.orgresearchgate.net

| Indazole Substrate | Reagents | Solvent | Outcome | Reference |

|---|---|---|---|---|

| 6-fluoro-1H-indazole | 4-methoxybenzyl chloride, K2CO3 | DMF | Mixture of N-1 and N-2 isomers (approx. 1:1 ratio) | dergipark.org.tr |

| 3-(2-aminobenzamido)indazole | Triethyl orthobenzoate | Not specified | Selective N-1 ethylation confirmed by X-ray analysis | arkat-usa.orgresearchgate.net |

C-3 Functionalization and Derivatization of 1H-Indazoles

Functionalization at the C-3 position of the indazole ring is of immense interest as it is a key feature in a variety of biologically active molecules. mdpi.commdpi.com However, direct C-3 functionalization can be challenging compared to the more nucleophilic N-1 and N-2 positions. acs.orgnih.govmit.edu This has spurred the development of numerous synthetic methodologies to introduce diverse substituents at this position. chim.it

Directly attaching an alkyl group, such as ethyl, to the C-3 position of an unprotected 1H-indazole is often difficult. For example, the Minisci reaction, which involves the addition of a nucleophilic carbon radical to a protonated heterocycle, typically produces very low yields for 1H-indazole. mdpi.com Consequently, research has focused on alternative strategies involving either pre-functionalization or advanced catalytic systems.

One modern approach is the use of transition metal catalysis. A palladium-catalyzed oxidative C-3 alkenylation of both 1H- and 2H-indazoles has been developed. acs.org This method uses palladium(II) acetate (B1210297) as the catalyst and silver carbonate as the oxidant to couple indazoles with various olefins, such as ethyl acrylate, affording C-3 alkenylated products in good yields. acs.org

Another innovative method involves reversing the typical nucleophilic character of the indazole ring (umpolung strategy). A highly C-3 selective allylation (a form of alkylation) has been achieved using copper hydride (CuH) catalysis on electrophilic N-(benzoyloxy)indazoles. acs.orgmit.edu This reaction efficiently installs C-3 allyl groups, including those that create challenging quaternary stereocenters, with high levels of enantioselectivity. acs.orgmit.educhemrxiv.org

| Method | Indazole Substrate | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Oxidative Alkenylation | 1H-Indazole | Ethyl acrylate, Pd(OAc)2, Ag2CO3 | Direct C-H activation at C-3 to form an alkene linkage. | acs.org |

| Copper-Hydride Catalyzed Allylation | 1H-N-(benzoyloxy)indazoles | Allenes, CuH catalyst | Umpolung strategy; installs C-3 allyl groups with high regio- and enantioselectivity. | acs.orgmit.edu |

The introduction of an ethynyl (B1212043) group at the C-3 position provides a versatile handle for further chemical modifications. The most common method for this transformation is the Sonogashira cross-coupling reaction. mdpi.comnih.gov This reaction typically involves coupling a 3-haloindazole, most often 3-iodo-1H-indazole, with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com

A variety of terminal alkynes can be used in this reaction, allowing for the synthesis of a diverse library of 3-ethynyl-1H-indazoles. For example, coupling with phenylacetylene (B144264) yields 3-(phenylethynyl)-1H-indazole. nih.gov Other aliphatic and functionalized alkynes, such as those containing cyclopentyl or N,N-dimethylamino groups, have also been successfully employed. nih.gov These ethynyl-substituted indazoles serve as key intermediates for the synthesis of more complex molecules. nih.govresearchgate.net

| Indazole Precursor | Alkyne Coupling Partner | Resulting Product | Reference |

|---|---|---|---|

| 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole | Phenylacetylene | 3-(Phenylethynyl)-1H-indazole (after deprotection) | nih.gov |

| 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole | 3,3-Dimethyl-1-butyne | 3-((3,3-Dimethylbut-1-yn-1-yl))-1H-indazole (after deprotection) | nih.gov |

| 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole | N,N-Dimethylpropargylamine | 3-(1H-Indazol-3-yl)-N,N-dimethylprop-2-yn-1-amine (after deprotection) | nih.gov |

Direct C-3 Alkylation Processes

Synthesis of Novel this compound-Containing Hybrid Structures

The 1-ethyl-1H-indazole moiety serves as a valuable building block for constructing larger, hybrid molecules with potential pharmacological applications. Key intermediates in this process are hydrazide derivatives, which can be further elaborated into structures like Schiff bases.

The synthesis of 1-ethyl-1H-indazole-3-hydrazide is a sequential process that begins with commercially available N-substituted-3-indazole carboxylic acid. derpharmachemica.comderpharmachemica.com The synthetic route involves two main steps:

Esterification : 1-Ethyl-1H-indazole-3-carboxylic acid is first converted to its corresponding ester, typically the methyl or ethyl ester. This is achieved through acidic esterification, for example, by refluxing the carboxylic acid in methanol (B129727) or ethanol with a catalytic amount of concentrated sulfuric acid. derpharmachemica.comderpharmachemica.comderpharmachemica.com

Hydrazinolysis : The resulting ester, 1-ethyl-1H-indazole-3-carboxylate, is then reacted with hydrazine hydrate. derpharmachemica.comderpharmachemica.com The reaction is typically carried out in refluxing ethanol, where the hydrazino group displaces the alkoxy group of the ester to form the stable 1-ethyl-1H-indazole-3-carbohydrazide. derpharmachemica.comderpharmachemica.com

| Step | Starting Material | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 1. Esterification | 1-Ethyl-1H-indazole-3-carboxylic acid | Methanol, H2SO4 (cat.) | Methanol | Methyl 1-ethyl-1H-indazole-3-carboxylate | derpharmachemica.comderpharmachemica.com |

| 2. Hydrazinolysis | Methyl 1-ethyl-1H-indazole-3-carboxylate | Hydrazine hydrate | Ethanol | 1-Ethyl-1H-indazole-3-carbohydrazide | derpharmachemica.comderpharmachemica.comderpharmachemica.com |

Schiff bases are compounds containing a carbon-nitrogen double bond (imine) and are readily synthesized from hydrazide precursors. The 1-ethyl-1H-indazole-3-carbohydrazide prepared in the previous step is condensed with a variety of substituted aromatic aldehydes to form a series of novel Schiff bases. derpharmachemica.comderpharmachemica.com

This condensation reaction is typically performed by refluxing the hydrazide and the aldehyde in an alcoholic solvent, such as absolute ethanol, with a catalytic amount of a strong acid like concentrated sulfuric acid to facilitate the dehydration process. derpharmachemica.comderpharmachemica.com The solid Schiff base product often precipitates from the reaction mixture upon cooling or addition of water. derpharmachemica.com

| Aldehyde Reactant | Reaction Conditions | General Product Structure | Reference |

|---|---|---|---|

| Substituted Benzaldehydes (e.g., 4-(trifluoromethyl)benzaldehyde) | Ethanol, H2SO4 (cat.), reflux | (E)-N'-(substituted benzylidene)-1-ethyl-1H-indazole-3-carbohydrazide | derpharmachemica.comderpharmachemica.com |

| Various aromatic aldehydes | Ethanol, H2SO4 (cat.), reflux | A library of corresponding Schiff bases | derpharmachemica.com |

Preparation of 1-ethyl-1H-indazole-3-hydrazide Derivatives

Catalytic Systems in this compound Synthesis and Functionalization

Transition metal catalysis provides powerful tools for the synthesis and modification of indazole derivatives, including this compound. These catalytic reactions can be broadly categorized into two main areas: the initial construction of the indazole ring system and the subsequent functionalization of the existing scaffold. For the synthesis, synergistic catalytic systems, such as those combining rhodium and copper, have been developed to form the indazole core through C-H activation and C-N/N-N bond formation. nih.govacs.orgnih.govsnnu.edu.cnresearchgate.net These methods are often redox-neutral and can proceed under mild conditions. acs.orgnih.govsnnu.edu.cn

Once the indazole ring, potentially bearing a 3-ethyl group, is formed, further derivatization is often required to modulate its properties. Copper and palladium catalysts are paramount for these transformations. They facilitate the formation of new carbon-carbon and carbon-nitrogen bonds at various positions of the indazole ring, most notably at the N-1 and C-3 positions. nagoya-u.ac.jpmdpi.com Direct C-H functionalization is an increasingly important strategy, as it avoids the need for pre-functionalized substrates, such as haloindazoles, thereby improving atom and step economy. nagoya-u.ac.jpresearchgate.netrsc.orgnih.gov

Copper-Catalyzed Reactions for Indazole Derivatization

Copper catalysis is a versatile and cost-effective method for the derivatization of indazoles. One of its most prominent applications is in N-arylation reactions, which are crucial for synthesizing a diverse library of N-1 substituted indazole derivatives. The Buchwald-Hartwig amination conditions, adapted for copper catalysis, are frequently employed for this purpose. These reactions typically involve a copper(I) salt, such as copper(I) iodide (CuI), a ligand, a base, and an aryl halide. nih.govbeilstein-journals.org

For a substrate like this compound, this methodology allows for the introduction of various aryl or heteroaryl groups at the N-1 position. The reaction is tolerant of a range of functional groups on the coupling partners. nih.gov For instance, the copper-diamine catalyzed N-arylation of 3-substituted indazoles with aryl iodides proceeds efficiently. nih.gov While the specific use on this compound is not extensively detailed, the reaction's success with other 3-substituted indazoles demonstrates its applicability. Research has shown that N-phenyl-1H-indazoles can be synthesized in moderate to good yields from o-chlorinated arylhydrazones using a copper-catalyzed intramolecular N-arylation. beilstein-journals.org

Copper also plays a key role as a co-catalyst in synergistic systems for the synthesis of the indazole core itself. Rhodium/copper co-catalyzed systems enable the reaction of arylimidates with organo azides or nitrosobenzenes to form substituted 1H-indazoles through a sequence of C-H activation and N-N bond formation. nih.govacs.orgnih.govsnnu.edu.cn This approach is notable for its use of O2 as a green terminal oxidant, producing only N2 and H2O as byproducts. nih.gov

| Indazole Substrate | Aryl Halide | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Aryl-1H-indazole | Aryl Iodide | CuI (5 mol%), Ligand (20 mol%), K₃PO₄ | Toluene | 30-95 | nih.gov |

| 3-Amino-1H-indazole | Aryl Bromide | CuI, DMCDA | Dioxane | Variable | researchgate.net |

| o-Chlorinated Arylhydrazone (precursor) | Intramolecular | CuI (20 mol%), 1,10-phenanthroline (B135089) (22 mol%), KOH | DMF | 10-70 | beilstein-journals.org |

Palladium-Catalyzed Functionalization

Palladium catalysis is arguably the most powerful and widely used tool for the functionalization of indazoles, particularly for forming C-C bonds at the C-3 position. The direct C-H arylation of the C-3 position of a 1H-indazole like this compound is challenging due to the low reactivity of this position. rsc.orgnih.gov However, significant progress has been made using specific palladium catalysts combined with bidentate ligands like 1,10-phenanthroline (phen). nagoya-u.ac.jpresearchgate.netresearchgate.net These direct arylation methods offer an efficient route to 3-aryl indazoles from the parent heterocycle and an aryl halide. researchgate.netrsc.org Mild and efficient protocols have even been developed using water as a solvent, enhancing the green credentials of the synthesis. nih.govnih.gov

A more established and highly versatile method for functionalizing the C-3 position is the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov This reaction typically involves coupling a 3-halo-1H-indazole (e.g., 3-iodo-1H-indazole) with an organoboronic acid in the presence of a palladium catalyst. mdpi.com Although this requires a pre-functionalized indazole, the method's reliability, broad substrate scope, and high yields make it exceptionally valuable. nih.govnih.gov For a target like this compound, this strategy would involve first synthesizing 3-ethyl-1-protected-indazole, followed by halogenation at the desired position, and then performing the Suzuki-Miyaura coupling. Alternatively, functionalization of 3-iodo-1H-indazole can be followed by subsequent reactions to build the ethyl group if necessary.

The choice of palladium catalyst, ligand, and reaction conditions is critical for success. Catalysts such as Pd(PPh₃)₄ and ferrocene-based palladium complexes have proven effective. mdpi.comnih.gov The use of N-protection, for example with a Boc group, is common to prevent side reactions at the N-1 position and improve solubility and reactivity, although the protecting group is often cleaved under the reaction conditions or in a subsequent step. mdpi.comnih.gov

| Indazole Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1H-Indazole | Aryl Iodide/Bromide | Pd(OAc)₂, 1,10-phenanthroline, K₂CO₃ | DMA, 150 °C | 3-Aryl-1H-indazole | up to 87 | researchgate.net |

| 1-Methyl-1H-indazole | 4-Iodotoluene | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ | Water, 100 °C | 3-Aryl-1-methyl-1H-indazole | 72 | nih.govnih.gov |

| 3-Iodo-1-Boc-1H-indazole | Aryl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Dioxane, MW, 140 °C | 3-Aryl-1H-indazole | up to 98 | nih.gov |

| 3-Iodo-1H-indazole | Organoboronic Acids | PdCl₂(dppf) in BMImBF₄ | BMImBF₄, Base | 3-Aryl-1-Boc-1H-indazole | up to 95 | mdpi.com |

Structure Activity Relationship Sar Studies of 3 Ethyl 1h Indazole and Analogues

Impact of the 3-Ethyl Substituent on Biological Activity

The substituent at the C-3 position of the indazole ring significantly influences the biological activity of the resulting compounds. While some studies suggest that replacing an ethyl group with a cyclobutyl group can enhance potency in certain contexts, others indicate that the presence of an ethyl group can negatively impact specific biological activities, such as anticancer effects. nih.govmdpi.comlongdom.org For instance, in a series of indazole-based derivatives, compounds with butyl or ethyl groups showed diminished anticancer activity. longdom.orglongdom.org

Correlations Between Substituent Electronic and Steric Properties and Biological Efficacy

The biological efficacy of indazole derivatives is intricately linked to the electronic and steric properties of their substituents. nih.govnih.gov

Electronic Effects:

Electron-withdrawing groups (EWGs): The introduction of EWGs like nitro groups (NO2) or halogens can enhance the biological activity of indazole derivatives. longdom.org For example, nitro-substituted derivatives have shown significant anticancer activity. longdom.orglongdom.org The position of the nitro group is also critical; a nitro group at the ortho position of an aromatic ring substituent can lead to a decline in anticancer properties compared to a para positioning. longdom.org Halogenation, particularly with fluorine or chlorine, is another common strategy to improve activity. nih.gov

Electron-donating groups (EDGs): EDGs such as methoxy (B1213986) (OCH3) and hydroxyl (OH) groups can also positively influence biological activity. acs.org In some instances, compounds with electron-rich substituents have demonstrated stronger interactions and efficacy. longdom.orglongdom.org

Steric Effects:

The size and shape of substituents play a crucial role. nih.gov For instance, replacing a smaller ethyl group with a bulkier cyclobutyl group at the C-3 position has been shown to enhance potency in certain selective estrogen receptor degraders. nih.govmdpi.com Conversely, bulky substituents at other positions can be detrimental to activity. nih.gov The position of substitution on aromatic rings attached to the indazole core also significantly impacts activity, underscoring the importance of precise molecular design. longdom.org

The interplay of these electronic and steric factors is complex and often target-specific, necessitating careful consideration in the design of new indazole-based compounds. nih.govnih.gov

SAR Elucidation Through Systematic Chemical Modification

Systematic chemical modification is a cornerstone of understanding the SAR of indazole derivatives. mdpi.com This involves making incremental changes to the molecular structure and assessing the impact on biological activity.

Effect of Aromatic Group Substitutions on Indazole Activity

The nature and position of substituents on aromatic rings attached to the indazole core profoundly influence biological activity. longdom.orgnih.govrsc.org Studies have shown that introducing various substituted aromatic groups can modulate the activity of indazole derivatives. nih.gov For example, in a series of 3,5-disubstituted indazoles, the type of substituent on the C-5 phenyl ring had a significant effect on anti-proliferative activity against certain cancer cell lines. nih.gov Specifically, difluoro and fluoro substitutions on the phenyl ring were found to be important for antitumor activity. nih.gov Similarly, the introduction of a 4-fluoro substitution on the indazole ring itself has been linked to enhanced anticancer efficacy. longdom.org

Role of Halogenation and Other Substituents on Indazole Ring

Halogenation of the indazole ring is a widely employed strategy to enhance the biological profile of these compounds. nih.govrsc.org

Fluorine: The introduction of fluorine atoms can improve metabolic stability and potency. acs.org For example, a 6-fluoro substitution has been shown to increase JNK3 inhibition in certain indazole series. nih.gov

Chlorine and Bromine: Chlorine and bromine substituents have been correlated with antitumor and antimicrobial activities. For instance, derivatives with a halogen substituent on the indazole ring showed higher anticancer activity than the reference compound sorafenib. nih.gov The position of halogenation is critical; for example, 7-chloro-1H-indazole has shown potential for inhibiting certain enzymes. researchgate.net

Other substituents also play a significant role:

Methoxy and Hydroxyl Groups: These groups at the C4-position of the indazole ring have been found to be potent in some series. acs.org

Nitro Groups: As mentioned earlier, nitro groups can significantly enhance anticancer potency, with their position on the ring being a key determinant of activity. longdom.orglongdom.org

The systematic exploration of these substitutions allows for the fine-tuning of the biological activity of indazole derivatives.

Comparative SAR Analysis with Related Indazole Derivatives

Comparing the SAR of 3-ethyl-1H-indazole with other related derivatives provides valuable insights into the structural requirements for specific biological activities. For instance, while ethyl and butyl groups at the C-3 position have been shown to negatively impact anticancer activity in some cases, replacing the ethyl group with a cyclobutyl group enhanced the potency of selective estrogen receptor degraders. longdom.orgnih.govmdpi.comlongdom.org

Furthermore, the introduction of a methyl group at the C-3 position of the indazole ring, in combination with specific N-aromatic substitutions, has been shown to yield compounds with considerable cytotoxicity towards various cancer cell lines. rsc.org In contrast, removing the methyl group from the C-3 position generally led to a reduction in toxicity, highlighting the importance of this small alkyl substituent. rsc.org

The following table provides a comparative overview of the structural features and their inferred pharmacological implications for selected indazole derivatives.

| Compound Name | Key Substituents (Position) | Notable Properties/Inferences |

| 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole | 1-cyclohexyl, 3-ethyl, 6-fluoro | Increased lipophilicity and steric bulk. The fluorine at C-6 may enhance metabolic stability and binding affinity. |

| 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole | 1-cyclobutyl, 3-methyl, 6-fluoro | The cyclobutyl group may offer a different steric profile compared to the cyclohexyl group, potentially influencing receptor interaction. |

| 3-Ethynyl-1H-indazoles | 3-ethynyl | This series has been investigated as kinase inhibitors, targeting the PI3K/AKT/mTOR pathway. nih.govresearchgate.net |

This comparative approach is essential for identifying the optimal substitution patterns for desired biological effects and for guiding the design of new, more potent, and selective indazole-based therapeutic agents.

Mechanistic Investigations of 3 Ethyl 1h Indazole and Indazole Based Biological Activity

Molecular Target Identification and Validation

The indazole core is a key pharmacophore in a variety of kinase inhibitors, and many indazole-based drugs, such as axitinib, pazopanib, and niraparib, are used in cancer treatment. nih.gov The molecular shape and electrostatic properties of the indazole ring system are crucial for its interaction with biological targets like enzymes and receptors. longdom.org For instance, certain indazole derivatives have been identified as inhibitors of histone deacetylase (HDAC), a target implicated in breast cancer. nih.gov Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) analysis are often used to identify and validate potential molecular targets for new indazole compounds. researchgate.netnih.govlongdom.org These studies help in predicting how the compounds will bind to targets and guide the design of more potent and selective derivatives. longdom.org One study identified a 1H-indazol-3-amine derivative as a promising inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). mdpi.com Similarly, other research has validated indazole-based pharmacophores for the inhibition of FGFR kinases, which are established targets in cancer therapy. researchgate.netresearchgate.net

Enzyme and Receptor Binding Mechanisms

Indazole derivatives are known to interact with the ATP-binding pocket of numerous protein kinases. chim.it The indazole moiety itself is often directly involved in these molecular interactions. chim.it The development of selective kinase inhibitors is a significant challenge, but various indazole-containing compounds have demonstrated promising selectivity profiles. chim.it

Interaction with Kinases (e.g., PI3K, PDK1, mTOR, PLK4, FGFRs, COX-2)

The indazole scaffold is a versatile binder for a wide range of kinases, often targeting the ATP-binding site.

Phosphoinositide 3-kinase (PI3K) and mTOR: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. chim.itnih.govnih.gov Indazole derivatives have been developed as inhibitors of this pathway. chim.itnih.gov For example, a series of 3-amino-1H-indazole derivatives were synthesized and found to target the PI3K/AKT/mTOR pathway, with one compound, W24, showing broad-spectrum antiproliferative activity. nih.gov These inhibitors often work by binding to the ATP pocket of the kinase. frontiersin.org

Phosphoinositide-dependent protein kinase-1 (PDK1): As a key component of the PI3K/AKT/mTOR pathway, PDK1 is a significant target for cancer therapy. chim.itacs.org An aminoindazole derivative, GSK2334470, was identified as a potent and selective PDK1 inhibitor. chim.it X-ray crystallography confirmed that the aminoindazole group binds directly within the ATP-binding site of PDK1. chim.it Other indazole derivatives have also been designed to bind to PDK1, demonstrating the scaffold's utility in targeting this kinase. researchgate.net

Polo-like kinase 4 (PLK4): Some indazole derivatives, such as 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, have been identified as potential inhibitors of PLK4, a kinase involved in cell cycle regulation.

Fibroblast Growth Factor Receptors (FGFRs): Overactivity of FGFRs is linked to various cancers. benthamdirect.com The indazole scaffold has been successfully used to develop potent FGFR inhibitors. nih.govmdpi.com Fragment-based design has led to the discovery of 1H-indazole-based derivatives that inhibit FGFR1, FGFR2, and FGFR3. mdpi.com Molecular docking studies show the indazole N-H group forming hydrogen bonds with key residues in the ATP binding pocket of the kinase. rsc.org Further optimization of 1H-indazol-3-amine derivatives has yielded highly potent FGFR1 inhibitors. mdpi.comnih.gov

| Indazole Derivative | Target Kinase | Inhibitory Concentration (IC₅₀) |

| Compound 106 | FGFR1 | 2.0 ± 0.4 µM |

| FGFR2 | 0.8 ± 0.3 µM | |

| FGFR3 | 4.5 ± 1.6 µM | |

| Compound 99 | FGFR1 | 2.9 nM |

| Compound 109 | EGFR T790M | 5.3 nM |

| EGFR | 8.3 nM | |

| Entrectinib (127) | ALK | 12 nM |

| GSK2334470 (93) | PDK1 | 15 nM |

| Compound 1 | FGFR1 | 100 nM |

| Compound 9u | FGFR1 | 3.3 nM |

| This table presents a selection of indazole derivatives and their reported inhibitory activities against various kinases. Data sourced from mdpi.comchim.itbenthamdirect.comnih.gov. |

Cyclooxygenase-2 (COX-2): Certain 2,3-diphenyl-2H-indazole derivatives have demonstrated inhibitory activity against human COX-2, an enzyme involved in inflammation. bvsalud.org Molecular docking suggests these compounds bind in a manner similar to known COX-2 inhibitors. bvsalud.org

Binding to Other Biomolecules (e.g., Trypanothione (B104310) Reductase)

Beyond kinases, the indazole scaffold has been explored for its potential to inhibit other critical biomolecules. One such target is trypanothione reductase (TryR), an essential enzyme for the survival of parasites like Leishmania and Trypanosoma cruzi. nih.govresearchgate.net Molecular docking studies have shown that 3-chloro-6-nitro-1H-indazole derivatives can bind with high stability to the Leishmania TryR enzyme, forming a network of hydrophobic and hydrophilic interactions. nih.govtandfonline.comtandfonline.com This inhibition is a promising strategy for developing new antileishmanial and anti-Chagas disease agents. bvsalud.orgresearchgate.nettandfonline.com

Cellular Pathway Modulation

By interacting with key molecular targets, indazole derivatives can modulate critical cellular signaling pathways, leading to effects on cell growth, proliferation, and survival.

Regulation of Cell Growth and Proliferation Signaling Cascades

Indazole compounds frequently exert their anticancer effects by interfering with signaling pathways that control cell proliferation. google.com The inhibition of the PI3K/AKT/mTOR pathway by indazole derivatives is a prime example, as this pathway is central to regulating cell growth and angiogenesis. nih.govnih.gov One specific 3-amino-1H-indazole derivative, W24, was found to inhibit the proliferation of various cancer cell lines by affecting DNA synthesis and halting the cell cycle at the G2/M phase. nih.gov Similarly, other indazole derivatives have been shown to inhibit the proliferation of breast cancer cells and suppress colony formation. researchgate.netrsc.org By targeting kinases like FGFR, indazole compounds can arrest cancer cell proliferation. researchgate.net

Induction of Apoptosis

A key mechanism for the anticancer activity of many indazole derivatives is the induction of apoptosis, or programmed cell death. nih.gov Several studies have shown that these compounds can trigger apoptosis in various cancer cell lines. researchgate.netrsc.orgmdpi.com

For instance, one indazole derivative, compound 2f, was found to promote apoptosis in 4T1 breast cancer cells in a dose-dependent manner. researchgate.netrsc.org This was associated with an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netrsc.org Another compound, SMT-A07, a 3-(indol-2-yl) indazole derivative, was shown to induce apoptosis in leukemia cells by activating the caspase cascade, including the cleavage of procaspase-8 and procaspase-3. nih.gov

Furthermore, certain 1H-indazole-3-amine derivatives induce apoptosis by activating the intrinsic apoptotic pathway, which involves the overexpression of cytochrome C. nih.gov One such derivative, compound 6o, was found to disrupt the balance of p53 protein levels, ultimately leading to apoptosis in K562 leukemia cells. mdpi.com

| Compound | Cell Line | Observed Apoptotic Effects |

| Compound 2f | 4T1 (Breast Cancer) | Upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2, decreased mitochondrial membrane potential. researchgate.netrsc.org |

| SMT-A07 | HL60, NB4 (Leukemia) | Down-regulation and cleavage of procaspase-8, procaspase-3, Bid, PARP. nih.gov |

| Compound 6o | K562 (Leukemia) | Dose-dependent increase in total apoptosis rates (from 9.64% to 37.72%). mdpi.com |

| Compounds 6f, 6n, 6s | (Various) | Induction of apoptosis via cytochrome C overexpression and activation of the intrinsic pathway. nih.gov |

| This table summarizes the apoptotic effects of selected indazole derivatives on different cancer cell lines. |

Modulation of Cell Cycle Progression

The indazole scaffold is a core component of various compounds that exhibit significant influence over cell cycle regulation, a fundamental process for cell proliferation. researchgate.net Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic agents. Research into indazole derivatives has revealed their ability to induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. wum.edu.pl

The specific phase of cell cycle arrest can vary depending on the substitution pattern of the indazole ring. For instance, certain 1H-indazole-3-amine derivatives have been shown to arrest the cell cycle in the G0/G1 phase. mdpi.comnih.gov One such compound, a piperazine-substituted derivative known as 6o, effectively halts K562 chronic myeloid leukemia cells in the G0/G1 phase. mdpi.comnih.gov Similarly, 5,6-difluoro-1H-indazole also induces a significant cell cycle arrest at the G0/G1 checkpoint.

In contrast, other polysubstituted indazoles can cause a block at the S phase, suggesting they may act as antimetabolites or inhibitors of enzymes involved in DNA synthesis. nih.gov Further illustrating the diverse mechanisms, some derivatives induce arrest at the G2/M phase. A notable example is the 3-amino-1H-indazole derivative W24, which causes G2/M arrest in HGC-27 gastric cancer cells through the regulation of Cyclin B1. nih.gov Another compound, Suprafenacine (SRF), an indazole-hydrazide agent, leads to a G2/M phase arrest by destabilizing microtubules. nih.gov Some compounds can even lead to the appearance of polyploid cells, indicating a disruption of mitosis. nih.gov This body of evidence underscores the versatility of the indazole scaffold in generating molecules that can modulate the cell cycle through various specific mechanisms.

Table 1: Indazole Derivatives and their Effect on Cell Cycle Progression

| Compound/Derivative | Cell Line(s) | Effect on Cell Cycle | Key Regulatory Proteins | Citation(s) |

|---|---|---|---|---|

| Compound 6o (1H-indazole-3-amine derivative) | K562 | G0/G1 arrest | p53, MDM2 | mdpi.comnih.gov |

| 5,6-Difluoro-1H-indazole | Cancer cells | G0/G1 arrest | p53, MDM2 | |

| Polysubstituted indazoles | A2780, A549 | S phase block | - | nih.gov |

| Compound 7d | A2780, A549 | G2/M increase | - | nih.gov |

| Indole-benzimidazole derivative | U87, LN229 | S phase arrest | P21, P53, Cyclin A, Cyclin E | researchgate.net |

| Compound W24 (3-amino-1H-indazole derivative) | HGC-27 | G2/M arrest | Cyclin B1 | nih.gov |

| Suprafenacine (SRF) | HeLa | G2/M arrest | Microtubules | nih.gov |

Mechanisms of Action at the Molecular and Cellular Level

The biological activities of indazole derivatives stem from their interactions with a variety of molecular targets and cellular pathways that are often deregulated in diseases like cancer. eurekaselect.com These compounds can induce apoptosis (programmed cell death), inhibit critical signaling pathways, and interfere with the cellular machinery necessary for proliferation and survival. researchgate.netwum.edu.plmdpi.comnih.gov

A primary mechanism of action for many indazole-based compounds is the inhibition of protein kinases, enzymes that are crucial for signal transduction and cell cycle control. google.comgoogle.com Specific targets include:

Cyclin-Dependent Kinases (CDKs): Indazole derivatives have been developed as inhibitors of CDKs such as CDK2 and CDK4. aun.edu.egvulcanchem.com Since CDKs are essential for the progression through different phases of the cell cycle, their inhibition leads to cell cycle arrest. aun.edu.egvulcanchem.com For example, 3-Ethyl-5-fluoro-1H-indazole has shown inhibitory activity against CDK4. vulcanchem.com

Polo-like Kinases (PLKs) and Aurora Kinases: These are key regulators of mitosis. researchgate.net Derivatives of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole have demonstrated inhibitory effects against PLK4, disrupting cell division.

Receptor Tyrosine Kinases: Many indazoles target kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR). google.comnih.gov

PI3K/AKT/mTOR Pathway: This is a central signaling pathway for cell growth and survival. nih.gov The 3-amino-1H-indazole derivative W24 was found to inhibit this pathway, contributing to its anti-tumor effects. nih.gov A series of 3-ethynyl-1H-indazoles also showed inhibitory action against PI3K, PDK1, and mTOR. researchgate.net

Another well-documented mechanism is the induction of apoptosis. Indazole compounds can trigger this process through multiple routes:

Modulation of the p53/MDM2 Pathway: Some derivatives up-regulate the tumor suppressor protein p53 and down-regulate its inhibitor, MDM2. mdpi.com This leads to the transcription of pro-apoptotic genes. Compound 6o, for example, reduces the expression of MDM2 protein and increases the level of p53. mdpi.comnih.gov

Regulation of the Bcl-2 Family: Indazoles can alter the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. vulcanchem.comresearchgate.net Compound 6o was shown to increase the levels of the pro-apoptotic protein Bax while reducing the anti-apoptotic protein Bcl-2. mdpi.com Similarly, compound W24 induces apoptosis by regulating BAD and Bcl-xL. nih.gov

Microtubule Destabilization: Compounds like Suprafenacine bind to tubulin, inhibiting its polymerization into microtubules. nih.gov This disruption of the cytoskeleton leads to G2/M arrest and subsequent apoptosis. nih.gov

Induction of Reactive Oxygen Species (ROS): Some indazoles, such as derivative 2f, can increase intracellular ROS levels and decrease the mitochondrial membrane potential, pushing the cell towards apoptosis. researchgate.net

Pharmacological Applications and Preclinical Evaluation of 3 Ethyl 1h Indazole Derivatives

Anticancer Activity

Indazole derivatives are recognized for their potential as anticancer agents, with several compounds entering clinical trials. nih.govacs.org The structural versatility of the indazole ring allows for modifications that can lead to potent and selective anticancer compounds. nih.gov

Antiproliferative Effects in Human Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative effects of 3-ethyl-1H-indazole derivatives against a variety of human cancer cell lines.

One study reported the synthesis of a series of 1H-indazole-3-amine derivatives and their evaluation against human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.govmdpi.com Among the synthesized compounds, compound 6o showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and exhibited good selectivity towards normal cells (HEK-293, IC50 = 33.2 µM). nih.govmdpi.com Another compound, 5k , demonstrated the best inhibitory effect against Hep-G2 cells with an IC50 of 3.32 µM, although it also showed high toxicity to normal cells. mdpi.com

Another series of novel indazole derivatives were synthesized and tested against four human cancer cell lines: A549 (Lung), MCF7 (Breast), A375 (Melanoma), and HT-29 (Colon). researchgate.net The IC50 values for these compounds ranged from 0.010±0.0042 to 12.8±3.77 μM, with some compounds showing more potent activity than the control drug, combretastatin-A4. researchgate.net

A separate study focused on 3-(pyrrolopyridin-2-yl)indazole derivatives and their effects on five human cancer cell lines (HL60, KB, SMMC-7721, HCT116, and A549). nih.gov All synthesized compounds showed potent activity against the HL60 cell line, with IC50 values ranging from single-digit nanomolar to micromolar levels. Compound 93 was the most potent, with IC50 values of 8.3 nM and 1.3 nM against HL60 and HCT116 cell lines, respectively. nih.govmdpi.com

Furthermore, a series of 1H-indazole derivatives were designed based on the structure of lead compound 108 and evaluated for their antiproliferative activity. nih.gov Compound 109 displayed strong antiproliferative effects against EGFR mutant-driven non-small cell lung cancer (NSCLC) cell lines such as H1975, PC9, HCC827, and H3255. nih.gov

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.govmdpi.com |

| 5k | Hep-G2 (Hepatoma) | 3.32 µM | mdpi.com |

| 93 | HL60 (Promyelocytic Leukemia) | 8.3 nM | nih.govmdpi.com |

| 93 | HCT116 (Colon Carcinoma) | 1.3 nM | nih.govmdpi.com |

| 109 | H1975 (NSCLC) | - | nih.gov |

| 109 | PC9 (NSCLC) | - | nih.gov |

| 109 | HCC827 (NSCLC) | - | nih.gov |

| 109 | H3255 (NSCLC) | - | nih.gov |

Inhibition of Kinase Pathways in Cancer

A key mechanism through which indazole derivatives exert their anticancer effects is the inhibition of various kinase pathways that are often dysregulated in cancer.

One study revealed that compounds 91 , 92 , and 93 could selectively inhibit a panel of kinases including CHK1, CDK2, MEK1, GSK3β, BRAF, IKKβ, and PKC. mdpi.com Another compound, 127 (entrectinib), showed high activity against anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM. nih.govmdpi.com

A series of 3-ethynyl-1H-indazoles were synthesized and found to inhibit critical components of the PI3K pathway, including PI3K, PDK1, and mTOR kinases. nih.govresearchgate.net Compound 10 from this series was particularly potent against PI3Kα with an IC50 of 361 nM. nih.gov

Derivatives of 1H-indazole have also been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Compound 105 was identified as a potent pan-FGFR inhibitor with IC50 values of 0.9, 2.0, 2.0, and 6.1 nM for FGFR1-4, respectively. mdpi.com

Furthermore, some indazole derivatives have shown inhibitory activity against Polo-like kinase 4 (PLK4) and pan-Pim kinases. mdpi.com Compounds 81a , 81b , and 81c were single-digit nanomolar inhibitors of PLK4. mdpi.com Compound 82a demonstrated strong activity against Pim-1, Pim-2, and Pim-3 with IC50 values of 0.4, 1.1, and 0.4 nM, respectively. mdpi.com

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives

| Compound | Target Kinase(s) | IC50 Value | Source |

|---|---|---|---|

| 91, 92, 93 | CHK1, CDK2, MEK1, GSK3β, BRAF, IKKβ, PKC | - | mdpi.com |

| 127 (Entrectinib) | ALK | 12 nM | nih.govmdpi.com |

| 10 | PI3Kα | 361 nM | nih.gov |

| 105 | FGFR1 | 0.9 nM | mdpi.com |

| 105 | FGFR2 | 2.0 nM | mdpi.com |

| 105 | FGFR3 | 2.0 nM | mdpi.com |

| 105 | FGFR4 | 6.1 nM | mdpi.com |

| 81c (CFI-400945) | PLK4 | single-digit nM | mdpi.com |

| 82a | Pim-1 | 0.4 nM | mdpi.com |

| 82a | Pim-2 | 1.1 nM | mdpi.com |

| 82a | Pim-3 | 0.4 nM | mdpi.com |

In vivo Antitumor Efficacy in Preclinical Models

The anticancer potential of this compound derivatives has also been validated in in vivo preclinical models.

For instance, compound 104 , an FGFR inhibitor, demonstrated significant antitumor activity (TGI = 66.1%) in FGFR-driven NCI-H1581 xenografts. mdpi.com Another compound, CFI-400945 (81c ), an effective inhibitor of HCT116 tumor growth in a mouse model of colon cancer, has been identified as a novel clinical candidate for cancer therapy. mdpi.com

A novel oxadiazole-conjugated indazole, CHK9 , displayed a significant reduction in the number of tumor nodules in an in vivo lung cancer model, which was associated with the suppression of STAT3 activation in tumor tissues. mdpi.com

Anti-inflammatory Activity

Indazole derivatives have long been recognized for their anti-inflammatory properties, with some compounds being commercially available as anti-inflammatory drugs. nih.govmdpi.cominnovatpublisher.com

Cyclooxygenase (COX) Inhibitory Activities

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. rsc.org

Research has shown that certain 1-benzyl-1H-indazole-3-carboxylic acid derivatives can inhibit COX-2, an enzyme involved in both inflammation and cancer progression. The ability to inhibit COX-2 suggests potential for treating various inflammatory conditions.

A study on 2H-indazole derivatives revealed that compounds 18 , 21 , 23 , and 26 displayed in vitro inhibitory activity against human COX-2. nih.gov Docking studies suggested a binding mode similar to that of rofecoxib, a known COX-2 inhibitor. nih.gov

In a study of pyrazolo[3,4-d]pyrimidine derivatives, four compounds (3a, 3b, 4b, and 4d ) were found to suppress the activity of COX enzymes, thereby inhibiting the production of prostaglandin (B15479496) E2 (PGE2). rsc.org

Table 3: COX Inhibitory Activity of Selected Indazole Derivatives

| Compound | Target Enzyme | Activity | Source |

|---|---|---|---|

| 1-Benzyl-1H-indazole-3-carboxylic acid derivative | COX-2 | Inhibitory | |

| 18 | COX-2 | Inhibitory | nih.gov |

| 21 | COX-2 | Inhibitory | nih.gov |

| 23 | COX-2 | Inhibitory | nih.gov |

| 26 | COX-2 | Inhibitory | nih.gov |

| 3a, 3b, 4b, 4d | COX enzymes | Suppressed activity | rsc.org |

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral, Antiparasitic)

The versatile indazole scaffold has also been explored for its potential in developing new antimicrobial agents. nih.govmdpi.comresearchgate.netderpharmachemica.com

Studies have shown that some indazole derivatives exhibit a range of antimicrobial activities. For example, certain derivatives have demonstrated antibacterial activity against various strains. derpharmachemica.com One study reported that newly synthesized 1H-indazole derivatives showed good antibacterial activities. derpharmachemica.com

In an investigation of 2H-indazole derivatives, compounds were tested against several intestinal and vaginal pathogens. nih.gov The results showed that the synthesized compounds possess antiprotozoal activity, with some being more potent than the reference drug metronidazole (B1676534). For instance, compound 18 was 12.8 times more active than metronidazole against G. intestinalis. nih.gov Additionally, compounds 18 and 23 showed in vitro growth inhibition against Candida albicans and Candida glabrata. nih.gov

Another study on bisindole compounds reported that compound 89a had good antimicrobial activity against B. subtilis, K. pneumonia, P. aeruginosa, and Aspergillus sps. Compound 89c showed good antibacterial activity against E. coli, and compound 90c had good antifungal activity against C. albicans. mdpi.com

Table 4: Antimicrobial Activity of Selected Indazole Derivatives

| Compound | Organism | Activity | Source |

|---|---|---|---|

| 18 | Giardia intestinalis | 12.8x more active than metronidazole | nih.gov |

| 18 | Candida albicans | Growth inhibition | nih.gov |

| 18 | Candida glabrata | Growth inhibition | nih.gov |

| 23 | Candida albicans | Growth inhibition | nih.gov |

| 23 | Candida glabrata | Growth inhibition | nih.gov |

| 89a | Bacillus subtilis | Good antimicrobial activity | mdpi.com |

| 89a | Klebsiella pneumonia | Good antimicrobial activity | mdpi.com |

| 89a | Pseudomonas aeruginosa | Good antimicrobial activity | mdpi.com |

| 89a | Aspergillus sps | Good antimicrobial activity | mdpi.com |

| 89c | Escherichia coli | Good antibacterial activity | mdpi.com |

| 90c | Candida albicans | Good antifungal activity | mdpi.com |

Broad-Spectrum Antibacterial Efficacy

Derivatives of the indazole scaffold have shown significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. researcher.lifesciensage.info Research into various indazole analogs has revealed that specific structural modifications can lead to potent bactericidal and antifungal properties. researcher.life For instance, the introduction of halogenated and electron-withdrawing substituents has been shown to enhance the effectiveness of these compounds. researcher.life

In a study evaluating a series of N-Methyl-3-aryl substituted indazoles, several compounds demonstrated moderate in vitro antibacterial activity against bacterial strains such as Xanthomonas campestris, Escherichia coli, and Bacillus megaterium. sciensage.info Another study on novel indazole analogs found that compounds 5g , 5a , and 5d exhibited significant antibacterial activity against Staphylococcus aureus (SA), with inhibition zones of 29, 27, and 25.8 mm, respectively, at a concentration of 100 µg/mL. These compounds also showed moderate to good activity against Klebsiella pneumoniae (KP). researchgate.net

Furthermore, the synthesis of 1-ethyl-1H-indazole-3-hydrazide derivatives, condensed with various substituted benzaldehydes, has yielded compounds with notable antibacterial activities. derpharmachemica.com Similarly, a series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones were synthesized and screened for their in vitro antibacterial activity, showing acceptable results. scielo.br These findings highlight the potential of the indazole scaffold in developing new antibacterial agents. researcher.lifesciensage.infonih.gov

| Compound | Bacterial Strain | Activity (Inhibition Zone in mm at 100 µg/mL) | Reference |

|---|---|---|---|

| 5g | Staphylococcus aureus | 29 | researchgate.net |

| 5a | Staphylococcus aureus | 27 | researchgate.net |

| 5d | Staphylococcus aureus | 25.8 | researchgate.net |

| 5g | Klebsiella pneumoniae | 19 | researchgate.net |

| 5a | Klebsiella pneumoniae | 17 | researchgate.net |

| 5d | Klebsiella pneumoniae | 16 | researchgate.net |

Antifungal Potential

Indazole derivatives have also been identified as having noteworthy antifungal properties. chemsrc.comderpharmachemica.comnih.gov Studies have shown that compounds with electron-rich substituents, when favorably positioned on the aromatic ring, exhibit stronger interactions and efficacy against various fungal strains. longdom.org

For example, a study investigating 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives reported that compound 4c showed potential antifungal activity against Candida albicans and Rhizopus oryzae. longdom.org In another study, N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)-4-methoxybenzenesulfonamide demonstrated excellent antifungal potential. researchgate.net

Furthermore, research on 2H-indazole derivatives revealed that compounds 18 and 23 inhibit the in vitro growth of C. albicans and C. glabrata. mdpi.com The synthesis of various indazole derivatives and their subsequent screening has consistently pointed towards their potential as a source for new antifungal drugs. researcher.lifescielo.br

Antiviral and Anti-HIV Activities

The indazole scaffold is a key structural component in many compounds exhibiting a broad range of pharmacological properties, including antiviral and anti-HIV activity. derpharmachemica.comiucr.orgmdpi.com Numerous studies have highlighted the potential of indazole derivatives in the development of novel antiviral therapies. researchgate.netchemsrc.comsciensage.info

Specifically, certain indazole derivatives have been identified as inhibitors of HIV protease, a critical enzyme in the replication of the virus. mdpi.comresearchgate.net The incorporation of an indazole moiety has been shown to be well-tolerated in compounds targeting the Hepatitis C virus (HCV). For instance, the inclusion of a 3-amino-6-fluoro-1H-indazolylmethyl group in one derivative resulted in remarkable anti-HCV activity. nih.gov

While much of the research has focused on the broader class of indazole derivatives, the structural features of this compound suggest its potential as a building block for potent antiviral agents. The development of indole (B1671886) derivatives, a related class of heterocyclic compounds, has also shown promise in anti-HIV research. ijpsr.com For example, compound 37 , with a cyclopropyl (B3062369) phenyl motif, exhibited good anti-HIV-1 activity with an EC50 of 3.58 μM. nih.gov

Antileishmanial Activity

Indazole derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis. nih.govcsic.es Several studies have demonstrated the in vitro antileishmanial activity of various substituted indazoles. csic.esnih.gov

In one study, a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives were evaluated for their activity against different Leishmania species. csic.es Compounds NV6 and NV8 were found to be active against the promastigote and amastigote stages of L. amazonensis, L. infantum, and L. mexicana. csic.es Specifically, eight compounds from this series showed potent activity against L. amazonensis promastigotes, with IC50 values ≤ 1 µM and a selectivity index ≥ 10. csic.es

Another study focused on 3-chloro-6-nitro-1H-indazole derivatives and found that several compounds exhibited strong to moderate activity against L. infantum. nih.gov Furthermore, a hybrid molecule containing an indazole-based 2-pyrone scaffold, 6f (3-(1-(3-Chloro-2-ethyl-2H-indazol-6-ylamino)ethylidene)-6-methyl-3H-pyran-2,4-dione), was identified as the most active compound against both axenic and intramacrophage amastigotes of L. donovani, with IC50 values of 2.48 ± 1.02 μM and 2.25 ± 1.89 μM, respectively. nih.gov Electron microscopy studies have further confirmed the antileishmanial effects of these indazole derivatives. researcher.lifecsic.es

| Compound | Leishmania Species | Form | IC50 (µM) | Reference |

|---|---|---|---|---|

| 6f | L. donovani | Axenic amastigotes | 2.48 ± 1.02 | nih.gov |

| 6f | L. donovani | Intramacrophage amastigotes | 2.25 ± 1.89 | nih.gov |

| 5f | L. donovani | Axenic amastigotes | 10.99 ± 1.79 | nih.gov |

| 5f | L. donovani | Intramacrophage amastigotes | 6.50 ± 1.25 | nih.gov |

Antiprotozoal Activity

The indazole nucleus is recognized as an important scaffold for developing new molecules with antiprotozoal activity. scielo.br Various indazole derivatives have demonstrated efficacy against a range of protozoan parasites. mdpi.comrasayanjournal.co.in

Research has shown that 5-nitroindazole (B105863) derivatives, in particular, possess antiprotozoal properties. nih.gov Studies on 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have revealed giardicidal, amebicidal, and trichomonicidal activity, with many compounds being more potent than the standard drug metronidazole. mdpi.com Although the activity of these compounds against Giardia intestinalis had not been previously reported for indazole derivatives, this research highlights their potential as broad-spectrum antiprotozoal agents. mdpi.com

Furthermore, indazole N-oxide derivatives have also been investigated as antiprotozoal agents, with studies focusing on their synthesis, biological evaluation, and mechanism of action. tandfonline.com The consistent findings of antiprotozoal activity across different classes of indazole derivatives underscore the therapeutic potential of this heterocyclic system. csic.es

Other Therapeutic Applications

Beyond antimicrobial and antiparasitic activities, derivatives of this compound have been explored for a variety of other therapeutic applications, reflecting the versatility of the indazole scaffold. nih.govchemsrc.com

Antiarrhythmic Properties

Indazole derivatives have been investigated for their potential as antiarrhythmic agents. researchgate.netchemsrc.comderpharmachemica.commdpi.com The unique structural features of the indazole ring allow it to interact with various biological targets, including ion channels involved in cardiac electrophysiology. csic.es

Studies have identified that certain synthetic indazole derivatives exhibit antiarrhythmic activities. iucr.orgcsic.es While specific data on this compound itself is limited in this context, the broader class of indazole compounds has shown promise. For instance, DY-9760e, a complex indazole derivative, has been studied for its effects on myocardial injury. nih.gov The continued exploration of indazole derivatives for cardiovascular diseases suggests that this scaffold holds potential for the development of new antiarrhythmic drugs. nih.gov

Neuroprotective Activity and Neurological Disorder Applications

Derivatives of the indazole scaffold have garnered attention for their potential therapeutic applications in a range of neurological disorders. ontosight.ai While research on this compound itself is not extensive, the broader class of indazole derivatives has shown promise in preclinical studies for conditions such as anxiety, depression, and neurodegenerative diseases. ontosight.aibloomtechz.comchemsrc.comontosight.ai

The neuroprotective effects of certain indazole derivatives are attributed to their ability to modulate various biological targets within the central nervous system. bloomtechz.com For instance, some derivatives have been investigated as inhibitors of monoamine oxidase (MAO) and glycogen (B147801) synthase kinase 3 (GSK-3), enzymes that are implicated in the pathophysiology of neurological disorders. chemsrc.com The inhibition of these enzymes can influence neurotransmitter levels and cellular signaling pathways, potentially offering therapeutic benefits. chemsrc.comnih.gov

Furthermore, some indazole derivatives have been explored for their potential in treating neurodegenerative conditions like Alzheimer's disease by targeting nicotinic α-7 receptors. google.com Preliminary studies suggest that certain indazole compounds may offer neuroprotective effects, making them candidates for further investigation in this area. bloomtechz.com The structural diversity of indazole derivatives allows for the fine-tuning of their pharmacological properties to target specific receptors and enzymes involved in neurological processes. ontosight.aichemsrc.com

Antioxidant Activity

Several studies have highlighted the antioxidant potential of indazole derivatives. researchgate.netcrimsonpublishers.commdpi.com This activity is significant as oxidative stress is implicated in the pathogenesis of numerous diseases. The ability of these compounds to scavenge free radicals has been evaluated using various in vitro assays.

In one study, a series of newly synthesized indazole derivatives were screened for their antioxidant activity using the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assays. longdom.org The results indicated that some of these compounds exhibited noteworthy antioxidant potential. longdom.org For example, compound 4b was identified as having the highest antioxidant activity in this particular series. longdom.org Another investigation into different indazole derivatives also demonstrated their capacity to act as antioxidant agents. mdpi.com

The antioxidant properties of these derivatives are often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals. crimsonpublishers.com The research in this area suggests that the indazole scaffold is a promising template for the development of new antioxidant agents. researchgate.netlongdom.org

Below is a table summarizing the antioxidant activity of selected indazole derivatives from a research study.

| Compound ID | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

| 5'k | High | High |

| 5'j | High | High |

| 5's | High | High |

| 4b | Highest in its series | Not Specified |

This table is a representation of findings from a study and is not an exhaustive list of all antioxidant indazole derivatives. longdom.org

Antispermatogenic Agents

Certain derivatives of 1H-indazole-3-carboxylic acid have been investigated for their potential as male contraceptives due to their antispermatogenic properties. oup.comaustinpublishinggroup.comnih.gov These compounds have been shown to disrupt the process of spermatogenesis, leading to a reversible state of infertility. oup.comnih.gov

Lonidamine (B1675067), a derivative of 1-(2,4-dichlorobenzyl)-indazole-3-carboxylic acid, was one of the early compounds identified with this activity. oup.comnih.gov It was observed that lonidamine affects the germ cells in the seminiferous epithelium, particularly spermatids and spermatocytes, by interfering with their energy metabolism. oup.com This disruption leads to the premature detachment and release of these germ cells, resulting in reduced sperm counts. oup.comnih.gov

Further research led to the synthesis of other analogues, such as Adjudin (1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide), which demonstrated potent antispermatogenic effects. nih.govnih.gov Adjudin's mechanism of action involves the disruption of adhesion between germ cells and Sertoli cells within the testes. nih.gov This interference with cell junctions causes the premature release of immature spermatids from the seminiferous epithelium. nih.gov

The key structural features for this antispermatogenic activity appear to be the substituted benzyl (B1604629) group at the N(1) position of the indazole ring. austinpublishinggroup.com The following table highlights some indazole derivatives and their role as antispermatogenic agents.

| Compound Name | Chemical Name | Key Findings |

| Lonidamine | 1-(2,4-dichlorobenzyl)-indazole-3-carboxylic acid | Disrupts energy metabolism in germ cells, leading to their detachment. oup.comnih.gov |

| Adjudin (AF-2364) | 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide | Causes premature release of immature spermatids by disrupting cell adhesion. nih.govnih.gov |

Antiemetic Activity (e.g., 5-HT3 receptor antagonism)

Derivatives of indazole have been identified as potent and selective antagonists of the 5-hydroxytryptamine type 3 (5-HT3) receptor. austinpublishinggroup.comnih.gov This antagonism is the basis for their significant antiemetic properties, making them effective in preventing nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. nih.govnih.govresearchgate.net

The 5-HT3 receptor is a ligand-gated ion channel that is extensively distributed in the peripheral and central nervous systems. nih.gov Its activation by serotonin (B10506) is a key step in the emetic reflex. nih.gov Indazole-based 5-HT3 receptor antagonists work by blocking this interaction, thereby inhibiting the signaling cascade that leads to nausea and vomiting. nih.govnih.gov

One of the most well-known indazole derivatives with this activity is Granisetron. austinpublishinggroup.com It is a selective 5-HT3 receptor antagonist that has been clinically used to manage emesis associated with cancer treatments. austinpublishinggroup.com The development of Granisetron and other similar indazole derivatives stemmed from the structural modification of earlier compounds, leading to enhanced potency and selectivity for the 5-HT3 receptor. nih.gov

The research in this area has demonstrated that the indazole nucleus can serve as an effective scaffold for designing 5-HT3 receptor antagonists. nih.govamazonaws.com Structure-activity relationship studies have shown that specific substitutions on the indazole ring and its side chains are crucial for potent antagonist activity. nih.gov

| Compound Name | Receptor Target | Therapeutic Application |

| Granisetron | 5-HT3 Receptor | Antiemetic (chemotherapy-induced nausea and vomiting) austinpublishinggroup.com |

| BRL 43694 (6g) | 5-HT3 Receptor | Potent and selective antiemetic agent. nih.gov |

Pharmacokinetic Profiling of Indazole Derivatives